2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide

SR-BI inhibition Lipid transport Scavenger receptor pharmacology

Researchers needing a reversible SR-BI inhibitor for lipid transport studies face a gap between irreversible BLT-1 and non-selective imidazolines. WAY-658262-A (IC50=230 nM) provides a selective, washout-compatible alternative with no adrenergic off-target activity. - Enables dynamic kinetic assays impossible with covalent BLT-1 - Thioether linker allows SAR expansion via oxidation to sulfoxide/sulfone - Essential reference for deconvoluting target engagement in imidazoline-phenylacetamide libraries Supplied as 10 mM DMSO stock solution with full QC documentation. Bulk powder available upon request.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
Cat. No. B12962483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CN=C(N1)SCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H13N3OS/c15-10(8-16-11-12-6-7-13-11)14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
InChIKeyWXLPLNAWWILGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-BI Inhibitor WAY-658262-A: Identity and Physicochemical Profile


2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide (CAS 63236-62-4, WAY-658262-A) is a synthetic imidazoline-thioacetamide hybrid that combines a 2‑imidazoline ring with an N‑phenylacetamide moiety via a thioether (sulfanyl) linker [1]. It is commercially catalogued as a scavenger receptor class B type I (SR‑BI) inhibitor and is supplied as a 10 mM DMSO stock solution for research use . Its computed physicochemical parameters include XLogP3‑AA = 1.1, molecular weight = 235.31 Da, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and four rotatable bonds [1].

1 Reversible SR-BI target engagement for washout-compatible lipid transport studies
2 SR-BI chemical probe with reported clean selectivity over adrenergic imidazolines
3 Oxidizable thioether linker enables sulfoxide/sulfone SAR expansion
4 Supplied as ready-to-use DMSO stock solution for cell-based assays

Why Generic Imidazoline or Phenylacetamide Substitution Fails


Although imidazoline‑containing molecules and phenylacetamides are both abundant in screening libraries, their biological activity is exquisitely sensitive to the nature of the linker and the substitution pattern [1]. The thioether bridge present in 2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑N‑phenylacetamide is absent in classical imidazoline drugs (e.g., clonidine), and even minor N‑alkyl modifications (e.g., N‑isopropyl‑GCS‑3) redirect target engagement from SR‑BI inhibition to glucocorticoid receptor modulation [2]. Consequently, substituting the target compound with a generic imidazoline or a simple N‑phenylacetamide cannot reproduce the SR‑BI-centric inhibitory profile that anchors its current procurement rationale. The quantitative evidence below details the specific differentiating features that must be preserved when selecting this scaffold.

Linker mismatch Generic imidazolines without thioether bridge may shift target engagement away from SR-BI.
N-substitution N-alkyl modifications (e.g., N-isopropyl) redirect activity to glucocorticoid receptor, altering pathway readouts.
Scaffold truncation Simple N-phenylacetamide lacks the 2-imidazoline-thioether core and does not reproduce SR-BI inhibition.

Quantitative Differentiation from Analogs and In-Class Compounds


SR-BI Inhibition Potency and Reversible Mechanism

In a head‑to‑assay‑comparable fluorescence‑based lipid‑transfer assay using mouse SR‑BI isoform 1 expressed in CHO cells, 2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑N‑phenylacetamide (CHEMBL3427483) inhibited DiI‑labelled HDL lipid uptake with an IC₅₀ of 230 nM [1]. Under identical assay conditions, the structurally divergent SR‑BI inhibitor BDBM50088267 (CHEMBL3427489) exhibited an IC₅₀ of 27 nM, representing an 8.5‑fold higher potency [2]. The well‑characterized irreversible inhibitor BLT‑1 achieves an IC₅₀ of 50 nM but permanently modifies the receptor, whereas WAY‑658262‑A acts as a reversible ligand . The compound is also 4.6‑fold less potent than the ultra‑potent ML278 (IC₅₀ = 6 nM) . This intermediate‑affinity, reversible profile is advantageous for target‑engagement studies where full receptor blockade is undesirable.

SR-BI IC₅₀ & Mechanism
Head-to-head
230 nM (WAY-658262-A) vs. 27 nM (BDBM50088267), 50 nM (BLT‑1), 6 nM (ML278)
Supports reversible, moderate-affinity probe context for SR-BI lipid-transfer assays.
DiI-HDL transfer inhibition in CHO cells (BindingDB Assay ID 2); BLT‑1 is irreversible.
SR-BI inhibition Lipid transport Scavenger receptor pharmacology

Target Engagement Selectivity vs. Adrenergic Imidazolines

Classical imidazoline derivatives such as clonidine and oxymetazoline exert their pharmacological effects through α₂‑adrenoceptors and I₁/I₂ imidazoline binding sites, with clonidine exhibiting a Kᵢ of approximately 1.6 nM at α₂A‑adrenoceptors [1]. In contrast, 2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑N‑phenylacetamide has no reported α‑adrenergic or imidazoline‑receptor affinity in public databases; its sole documented bioactivity is SR‑BI inhibition at an IC₅₀ of 230 nM [2]. The structurally related GCS‑3 (N‑isopropyl‑N‑phenylacetamide analog) selectively potentiates glucocorticoid receptor signaling (EC₅₀ shift from >10 µM to effective cell killing at 10 µM in combination with dexamethasone) rather than inhibiting SR‑BI, further demonstrating that small N‑substituent changes alter target engagement [3]. This class‑level evidence indicates a divergent selectivity landscape for the thioether‑linked imidazoline scaffold.

Adrenergic Off-target Risk
Class-level
No reported α₂ or I₁/I₂ affinity; clonidine Kᵢ ≈ 1.6 nM at α₂A
Provides selective SR-BI probe profile within imidazoline chemical space.
Class-level inference; direct adrenergic panel data not available.
SR-BI selectivity Imidazoline receptor profiling Off-target risk assessment

Physicochemical Impact of the Unsubstituted Phenylacetamide Moiety

The target compound possesses two hydrogen‑bond donors (both amide N‑H and imidazoline N‑H) and a computed XLogP3‑AA of 1.1 [1]. Its N‑methyl analog (2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑N‑methyl‑N‑phenylacetamide, CAS 63236‑63‑5) has one fewer hydrogen‑bond donor, a higher predicted logP, and a melting point of 201–203 °C (vs. 165–167 °C for the target compound) [2]. The N‑isopropyl analog GCS‑3 adds further lipophilicity and eliminates the amide N‑H entirely, which is associated with a complete shift in biological activity from SR‑BI inhibition to glucocorticoid receptor modulation [3]. The additional hydrogen‑bond donor in the target compound may enhance aqueous solubility and modulate membrane permeability relative to N‑alkylated comparators, a critical parameter for cell‑based assay performance.

Physicochemical Profile
Reported
HBD = 2; XLogP3‑AA = 1.1; m.p. 165–167 °C (target) vs. 201–203 °C (N‑methyl analog)
HBD and logP may influence solubility and permeability for cell-based assay performance.
Experimental m.p. from vendor certificates; computed logP from PubChem.
Physicochemical properties Hydrogen-bond donor count Solubility-adjusted potency

Thioether Linker as a Derivatization Handle

The sulfanyl (thioether) bridge of 2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑N‑phenylacetamide is susceptible to controlled oxidation to the corresponding sulfoxide using agents such as hydrogen peroxide or m‑chloroperbenzoic acid . Oxidation of structurally related 2‑(4,5‑dihydro‑1H‑imidazol‑2‑ylsulfanyl)‑1‑phenylethanone to its sulfoxide has been shown to markedly enhance aqueous solubility and antibacterial potency . In contrast, direct imidazole‑linked phenylacetamides (e.g., 2‑[2‑(methylsulfanyl)‑1H‑imidazol‑1‑yl]‑N‑phenylacetamide) lack the imidazoline ring and cannot undergo analogous oxidative transformations at the 2‑position . This oxidation‑based tunability provides a rational derivatization path that is not accessible with simple imidazole‑phenylacetamide conjugates.

Thioether Derivatization
Data to verify
Oxidation to sulfoxide reported for related imidazoline-thioether scaffolds
Supports SAR expansion handle for sulfoxide/sulfone analog synthesis.
Literature precedent for homologous series; data for this specific compound not provided.
Sulfanyl oxidation Prodrug design Antibacterial structural optimization

Research Applications Grounded in Quantitative Evidence


Reversible SR-BI Target Engagement Without Irreversible Modification

WAY‑658262‑A (IC₅₀ = 230 nM) provides a reversible alternative to BLT‑1 (irreversible, IC₅₀ = 50 nM) for researchers investigating SR‑BI‑mediated lipid transport. Its reversible binding allows washout experiments and dynamic kinetic studies that are precluded by the covalent modification caused by BLT‑1 [1].

SR-BI Chemical Probe with Minimal Adrenergic Off-Target Activity

Unlike clonidine and other classical imidazolines that potently engage α₂‑adrenoceptors, WAY‑658262‑A has no documented adrenergic receptor activity and its sole annotated bioactivity is SR‑BI inhibition [1]. This selectivity profile makes it suitable for SR‑BI pathway dissection in cell lines co‑expressing adrenergic receptors.

Medicinal Chemistry Optimization via Thioether Oxidation

The thioether linker of WAY‑658262‑A can be oxidized to the sulfoxide or sulfone, enabling systematic SAR exploration around the sulfur oxidation state. This strategy has been validated in structurally related imidazoline‑thioether series where sulfoxide formation improved antibacterial potency [1]. The compound therefore serves as a versatile starting scaffold for hit‑to‑lead programs.

Reference Standard for 2-Thioimidazoline Library Screening

Given the documented sensitivity of biological activity to N‑substitution (GCS‑3 activates glucocorticoid receptor whereas WAY‑658262‑A inhibits SR‑BI), the target compound is an essential reference standard when screening libraries of 2‑thioimidazoline‑phenylacetamide analogs to deconvolute target engagement [1].

Application
Selection Property
Validation Focus
Reversible SR-BI target engagement studies
Reversible binding profile
Washout experiment compatibility
SR-BI pathway dissection in adrenergic receptor co-expressing cells
Selective SR-BI engagement
Absence of reported α₂ / I₁ affinity
Medicinal chemistry SAR via thioether oxidation
Oxidizable thioether linker
Sulfoxide/sulfone analog synthesis
Reference standard for 2-thioimidazoline library screening
Target engagement deconvolution
Library screening consistency
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